4-methyl-3-(propane-2-sulfonyl)benzoic acid
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Overview
Description
4-methyl-3-(propane-2-sulfonyl)benzoic acid is an organic compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol It is characterized by the presence of a benzoic acid core substituted with a methyl group and a propane-2-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(propane-2-sulfonyl)benzoic acid typically involves the sulfonylation of 4-methylbenzoic acid. One common method includes the reaction of 4-methylbenzoic acid with propane-2-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is typically purified by recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(propane-2-sulfonyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methyl and sulfonyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound yields nitro derivatives, while bromination produces bromo derivatives .
Scientific Research Applications
4-methyl-3-(propane-2-sulfonyl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-3-(propane-2-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-methylbenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
3-(propane-2-sulfonyl)benzoic acid: Lacks the methyl group, which affects its reactivity and properties.
4-methyl-3-(methylsulfonyl)benzoic acid: Contains a methylsulfonyl group instead of a propane-2-sulfonyl group, leading to differences in reactivity and applications.
Uniqueness
4-methyl-3-(propane-2-sulfonyl)benzoic acid is unique due to the presence of both a methyl group and a propane-2-sulfonyl group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
1152497-12-5 |
---|---|
Molecular Formula |
C11H14O4S |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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